molecular formula C32H28N2O4 B13734768 n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide CAS No. 34588-29-9

n-[6'-(Diethylamino)-3-oxo-3h-spiro[2-benzofuran-1,9'-xanthen]-2'-yl]-n-phenylacetamide

Katalognummer: B13734768
CAS-Nummer: 34588-29-9
Molekulargewicht: 504.6 g/mol
InChI-Schlüssel: LTRYPUNJHFFAMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[6’-(Diethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-2’-yl]-N-phenylacetamide is a complex organic compound known for its unique structural properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[6’-(Diethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-2’-yl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-2’-yl]-N-phenylacetamide with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-[6’-(Diethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-2’-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[6’-(Diethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-2’-yl]-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-[6’-(Diethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-2’-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The spiro linkage contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rhodamine B: A structurally similar compound used as a dye and in biological research.

    Fluorescein: Another related compound with applications in fluorescence microscopy and medical diagnostics.

Uniqueness

N-[6’-(Diethylamino)-3-oxo-3H-spiro[2-benzofuran-1,9’-xanthen]-2’-yl]-N-phenylacetamide is unique due to its specific structural features, such as the spiro linkage and the presence of both diethylamino and phenylacetamide groups

Eigenschaften

CAS-Nummer

34588-29-9

Molekularformel

C32H28N2O4

Molekulargewicht

504.6 g/mol

IUPAC-Name

N-[6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]-N-phenylacetamide

InChI

InChI=1S/C32H28N2O4/c1-4-33(5-2)23-15-17-27-30(20-23)37-29-18-16-24(34(21(3)35)22-11-7-6-8-12-22)19-28(29)32(27)26-14-10-9-13-25(26)31(36)38-32/h6-20H,4-5H2,1-3H3

InChI-Schlüssel

LTRYPUNJHFFAMO-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(C6=CC=CC=C6)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.